1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one
Overview
Description
This compound, also known as Brefeldin A , is a metabolite from Penicillium brefeldianum . It exhibits a wide range of antibiotic activity . The molecular formula is C16H24O4 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The molecular formula is C16H24O4 . The compound has a molecular weight of 280.359 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.359 . More specific properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Phytotoxic Activity
Alternaria zinniae, a fungus causing leaf necrosis in Xanthium occidentale, produces toxic metabolites including brefeldin A, identified as 4H-cyclopent[f]oxacyclotridecin-4-one-1,6,7,8,9,11a,12,13,14,14a-decahydro-1,13-dihydroxy-6-methyl. This compound demonstrates semi-selective toxicity to X. occidentale, suggesting potential use in integrated weed management programs (Vurro et al., 1998).
Cytotoxic Activity
Oxidation of brefeldin A yielded compounds with higher cytotoxic activity than the parent compound on P388 leukemia cells. This indicates the potential of derivatives of this compound for anticancer research (Proksa et al., 1992).
Antibacterial and Antifungal Activities
Synthesized derivatives of the compound showed antimicrobial and antifungal properties against various bacterial and fungal strains. This highlights its potential in the development of new antimicrobial agents (Kotb et al., 2013).
Structural Characterization and Synthesis
Structural characterization of compounds related to brefeldin A, like tetracycline hydrochloride, was performed using techniques like synchrotron radiation and powder diffraction, contributing to our understanding of their molecular structure (Clegg & Teat, 2000).
Drug Discovery and Design
Brefeldin A variants were designed as effective antagonists leading to EPAC2 structure modification. This process involved combinatorial drug screening and molecular docking, demonstrating the compound's relevance in drug discovery (Uttarkar & Niranjan, 2021).
Properties
IUPAC Name |
(3Z,11Z)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4-,8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZDYYTLMIZCT-MOIRPGTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C=C\C2CC(CC2C(/C=C\C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84277-18-9 | |
Record name | Brefeldin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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